1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been found to reduce the production of inflammatory mediators in cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for the study of their roles in various cellular processes. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation is that this compound may not be effective in all types of cells or organisms, which may limit its use in certain experiments.
Future Directions
There are several possible future directions for the study of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cellular processes. Another possible direction is the development of new analogs of this compound with improved efficacy and specificity.
Synthesis Methods
The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves the reaction of 6-methylpyrazine-2-carboxylic acid with piperidine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been investigated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-6-13-7-10(14-8)15-4-2-9(3-5-15)11(12)16/h6-7,9H,2-5H2,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIFDZIZRYTZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.